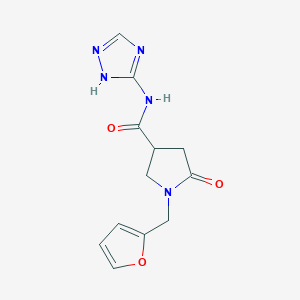

![molecular formula C20H14BrN3O5S B6075384 4-(5-{[1-(4-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B6075384.png)

4-(5-{[1-(4-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a pyrazoline derivative . Pyrazolines are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure has been used for the synthesis and development of many promising drugs .

Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the available resources, pyrazolines and their derivatives are known for their confirmed biological and pharmacological activities .作用機序

Target of Action

The primary targets of AKOS000112954 are PD-1 and VEGF . PD-1 is a protein that plays a crucial role in suppressing the immune system, preventing it from attacking the body’s own cells. VEGF, on the other hand, is a signal protein that stimulates the formation of blood vessels, a process known as angiogenesis .

Mode of Action

AKOS000112954 is a first-in-class tetravalent Fc-silent bispecific antibody . It is designed to simultaneously inhibit PD-1-mediated immunosuppression and block tumor angiogenesis in the tumor microenvironment . It achieves this by binding to PD-1 and VEGF, effectively blocking their interactions with ligands and the downstream signaling effects .

Biochemical Pathways

The compound affects the PD-1/VEGF signaling pathways . By blocking these pathways, it inhibits PD-1-mediated immunosuppression and VEGF-mediated angiogenesis . This dual blockade promotes cooperative biological effects, enhancing the body’s anti-tumor response .

Result of Action

The result of AKOS000112954’s action is an enhanced anti-tumor response . By blocking PD-1 and VEGF, it reduces immunosuppression and angiogenesis in the tumor microenvironment . This leads to increased T cell activation and enhanced blockade of VEGF signaling, which are associated with anti-tumor activity .

Action Environment

The action, efficacy, and stability of AKOS000112954 are influenced by the tumor microenvironment . Factors such as the expression levels of PD-1 and VEGF, the presence of other immune cells, and the physical characteristics of the tumor can all impact the compound’s effectiveness .

特性

IUPAC Name |

4-[5-[(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrN3O5S/c21-13-3-5-14(6-4-13)24-20(26)17(19(25)23-24)11-15-7-10-18(29-15)12-1-8-16(9-2-12)30(22,27)28/h1-11H,(H,23,25)(H2,22,27,28)/b17-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBKGDBTZTPKXOO-BOPFTXTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)Br)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)Br)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

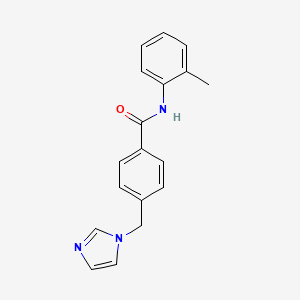

![2-[(4-fluorophenyl)amino]-5-(4-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6075304.png)

![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B6075308.png)

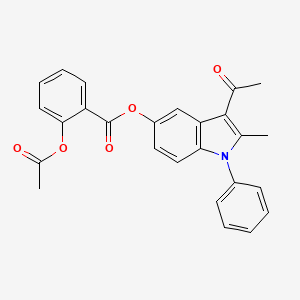

![ethyl 5-methyl-4-phenyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6075317.png)

![1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6075325.png)

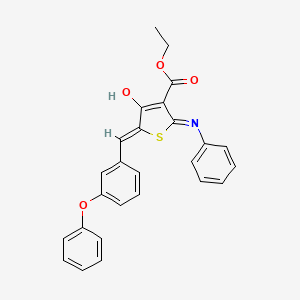

![1-[1-({1-[(8-fluoro-2-quinolinyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6075330.png)

![1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6075342.png)

![3-[(5-oxo-1-propyl-3-pyrrolidinyl)amino]-2-pyrazinecarbonitrile](/img/structure/B6075356.png)

![N-(tetrahydrofuran-2-ylmethyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6075362.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)tetrahydro-2H-pyran-4-amine](/img/structure/B6075398.png)

![[3-(3-chlorobenzyl)-1'-propyl-1,4'-bipiperidin-3-yl]methanol](/img/structure/B6075405.png)